molecular formula C20H15N3O B2670621 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one CAS No. 182318-00-9

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B2670621
CAS No.: 182318-00-9
M. Wt: 313.36
InChI Key: CXIHLNYJACTDIG-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one typically involves the reaction of benzotriazole with diphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The pathways involved may include inhibition of microbial growth, modulation of enzyme activity, and interference with cellular processes.

Comparison with Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(23-18-14-8-7-13-17(18)21-22-23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHLNYJACTDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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